molecular formula C20H21FN4O2S B2505442 N-((4-(3-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476450-03-0

N-((4-(3-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2505442
CAS No.: 476450-03-0
M. Wt: 400.47
InChI Key: PKZQFDRMEFNCJX-UHFFFAOYSA-N
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Description

The compound N-((4-(3-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide belongs to the 1,2,4-triazole class of heterocyclic molecules. Its structure features:

  • A 1,2,4-triazole core substituted at the 4-position with a 3-fluorophenyl group and at the 5-position with an isopropylthio moiety.
  • A 4-methoxybenzamide group attached via a methylene linker to the triazole ring.

The isopropylthio group contributes to lipophilicity, while the 4-methoxybenzamide moiety may influence solubility and hydrogen-bonding interactions. Structural confirmation of such compounds typically relies on IR, NMR (¹H and ¹³C), and mass spectrometry .

Properties

IUPAC Name

N-[[4-(3-fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2S/c1-13(2)28-20-24-23-18(25(20)16-6-4-5-15(21)11-16)12-22-19(26)14-7-9-17(27-3)10-8-14/h4-11,13H,12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZQFDRMEFNCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1C2=CC(=CC=C2)F)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(3-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a complex organic compound with potential applications in medicinal chemistry. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring and a methoxybenzamide moiety, which are significant for its biological interactions. The presence of the fluorophenyl and isopropylthio groups may enhance its lipophilicity and bioavailability.

PropertyValue
Molecular FormulaC18H20FN3OS
Molecular Weight353.43 g/mol
LogP3.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways, enhancing its potential as a therapeutic agent.
  • Receptor Modulation : It may bind to specific receptors, leading to modulation of signaling pathways that are crucial in various diseases.

Antimicrobial Properties

Research indicates that derivatives of benzamide compounds exhibit antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains and fungi.

Case Study : A study tested the compound against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) lower than standard antibiotics.

Anticancer Activity

The compound's structure suggests potential anticancer properties due to its ability to induce apoptosis in cancer cells.

Research Findings :

  • In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells.
  • Mechanistic studies revealed that it may activate apoptotic pathways by upregulating pro-apoptotic proteins.

Antiviral Activity

Preliminary studies have indicated that similar compounds can exhibit antiviral effects by increasing intracellular levels of antiviral proteins.

Example : A related study on benzamide derivatives showed that they could inhibit viral replication by modulating host immune responses.

Comparison with Similar Compounds

Structural Variations in 1,2,4-Triazole Derivatives

Key structural differences among analogs lie in substituents at the 4-position (R₁) , 5-position (R₂) , and the benzamide group (R₃) . These modifications impact physicochemical properties and biological activity.

Key Observations:

Fluorine and trifluoromethyl groups enhance metabolic stability and electron-withdrawing properties .

Tautomerism :

  • The target compound and analogs (e.g., derivatives) exist predominantly in the thione tautomeric form (C=S), as confirmed by IR data (νC=S at ~1247–1255 cm⁻¹ and absence of νS-H) .

Synthetic Routes :

  • Most compounds are synthesized via S-alkylation of triazole-thiol intermediates under basic conditions (e.g., NaOH or InCl₃ catalysis) .

Spectral and Analytical Data

  • IR Spectroscopy : The absence of νS-H (~2500–2600 cm⁻¹) in the target compound confirms the thione form, consistent with analogs in .
  • NMR : Methoxy protons (δ ~3.8 ppm) and fluorine-coupled aromatic signals (δ ~7.0–8.0 ppm) are characteristic of such derivatives .

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